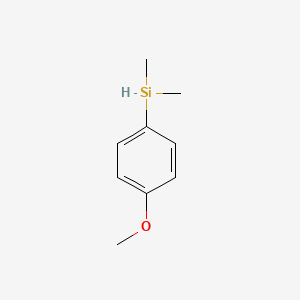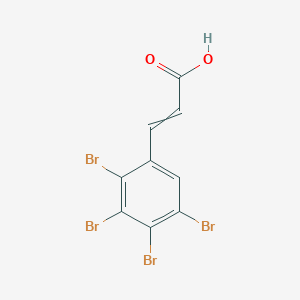
2-Butylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylquinoxaline is a nitrogen-containing heterocyclic compound, characterized by a quinoxaline core with a butyl group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylquinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method is the Negishi coupling reaction, where this compound is synthesized by reacting 1a with butyl-ZnCl . Another approach involves the nucleophilic substitution of hydrogen at the 2-position of quinoxaline by C-nucleophiles .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on cost-effective and environmentally friendly approaches. Green chemistry principles are applied to minimize the use of hazardous reagents and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-Butylquinoxaline undergoes various chemical reactions, including:
Oxidation: Quinoxalines can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxalines to dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions at the 2-position can lead to the formation of 2,3-disubstituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl, aryl, and heteroaryl groups are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: 2,3-disubstituted quinoxalines.
Scientific Research Applications
2-Butylquinoxaline and its derivatives have significant applications in various fields:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Exhibits antifungal, antibacterial, antiviral, and antimicrobial properties.
Medicine: Potential therapeutic agents for treating cancer, AIDS, and other infectious diseases.
Industry: Utilized in the development of dyes, fluorescent materials, and electroluminescent materials.
Mechanism of Action
The mechanism of action of 2-Butylquinoxaline involves its interaction with specific molecular targets and pathways. Quinoxalines can act as inhibitors of various enzymes and receptors, leading to their biological effects. For example, they may inhibit DNA synthesis in cancer cells or interfere with the replication of viruses .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a fused benzene and pyrazine ring.
Quinazoline: Contains a benzene ring fused to a pyrimidine ring.
Phthalazine: Features a benzene ring fused to a pyridazine ring.
Cinnoline: Comprises a benzene ring fused to a pyridazine ring.
Uniqueness of 2-Butylquinoxaline
This compound is unique due to the presence of the butyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-butylquinoxaline |
InChI |
InChI=1S/C12H14N2/c1-2-3-6-10-9-13-11-7-4-5-8-12(11)14-10/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
LGSNSNSAHWWKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


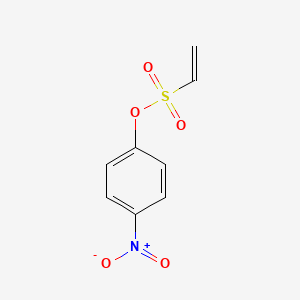
![2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine](/img/structure/B14123848.png)

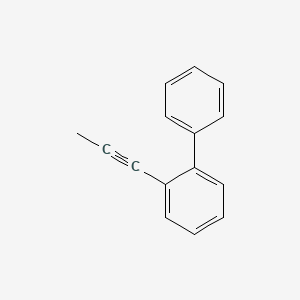
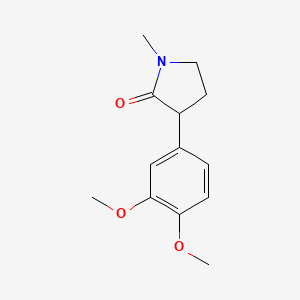
![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14123865.png)
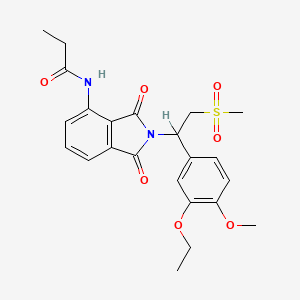


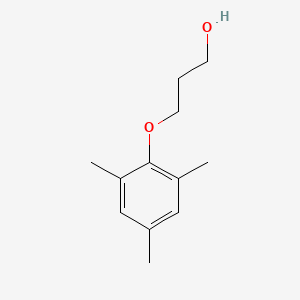
![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14123909.png)
